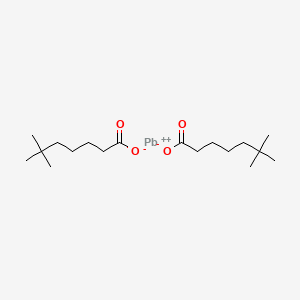
Lead(2+) neononanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Lead(2+) neononanoate can be synthesized through the reaction of lead(II) oxide or lead(II) acetate with neononanoic acid. The reaction typically occurs in an organic solvent under controlled temperature conditions to ensure complete reaction and high yield. The general reaction is as follows: [ \text{PbO} + 2 \text{C}9\text{H}{19}\text{COOH} \rightarrow \text{Pb(C}9\text{H}{19}\text{COO)}_2 + \text{H}_2\text{O} ]
Industrial Production Methods: Industrial production of this compound often involves the use of lead(II) acetate as a starting material due to its higher solubility and reactivity. The process includes dissolving lead(II) acetate in an organic solvent, followed by the addition of neononanoic acid. The mixture is then heated under reflux conditions to facilitate the reaction. The product is purified through recrystallization or distillation to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: Lead(2+) neononanoate undergoes various chemical reactions, including:
Oxidation: Lead(2+) can be oxidized to lead(IV) under strong oxidizing conditions.
Reduction: Lead(2+) can be reduced to metallic lead using reducing agents like hydrogen gas.
Substitution: The carboxylate groups in this compound can be substituted by other ligands in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like hydrogen gas or sodium borohydride.
Substitution: Ligands such as phosphines or amines in the presence of a catalyst.
Major Products Formed:
Oxidation: Lead(IV) compounds.
Reduction: Metallic lead.
Substitution: Lead complexes with new ligands.
Scientific Research Applications
Lead(2+) neononanoate has several applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of lead-based catalysts and materials.
Biology: Investigated for its potential effects on biological systems, particularly in studies related to lead toxicity.
Medicine: Explored for its potential use in radiopharmaceuticals for imaging and therapy.
Mechanism of Action
The mechanism of action of lead(2+) neononanoate involves its interaction with biological molecules and cellular components. Lead ions can disrupt cellular processes by:
Binding to proteins and enzymes: Lead can inhibit the activity of various enzymes by binding to their active sites.
Interfering with calcium signaling: Lead can mimic calcium ions and interfere with calcium-dependent processes, leading to neurotoxicity and other adverse effects
Comparison with Similar Compounds
Lead(2+) neononanoate can be compared with other lead carboxylates, such as lead(2+) acetate and lead(2+) stearate. While all these compounds share similar lead-based structures, they differ in their carboxylate ligands, which influence their solubility, reactivity, and applications. For example:
Lead(2+) acetate: More soluble in water and commonly used in laboratory settings.
Lead(2+) stearate: Used as a stabilizer in plastics and as a lubricant in various industrial processes.
Properties
CAS No. |
90459-26-0 |
|---|---|
Molecular Formula |
C18H34O4Pb |
Molecular Weight |
521 g/mol |
IUPAC Name |
6,6-dimethylheptanoate;lead(2+) |
InChI |
InChI=1S/2C9H18O2.Pb/c2*1-9(2,3)7-5-4-6-8(10)11;/h2*4-7H2,1-3H3,(H,10,11);/q;;+2/p-2 |
InChI Key |
NFCLVERKTMMEKW-UHFFFAOYSA-L |
Canonical SMILES |
CC(C)(C)CCCCC(=O)[O-].CC(C)(C)CCCCC(=O)[O-].[Pb+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


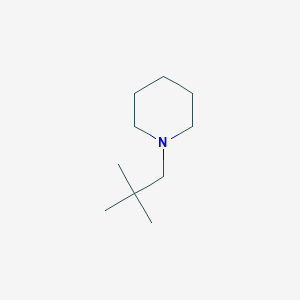
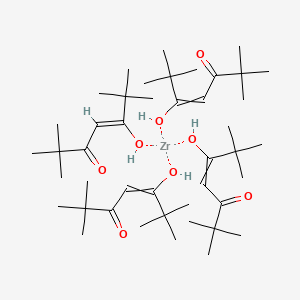
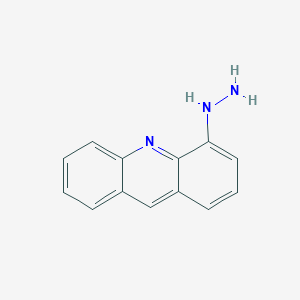


![4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxybut-2-en-1-ol](/img/structure/B14117729.png)

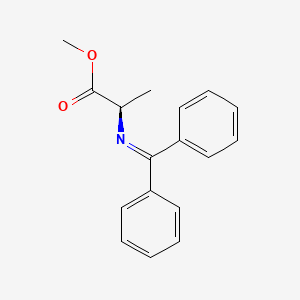
![3-{[(4-Chlorophenyl)methyl]amino}butanoic acid](/img/structure/B14117755.png)
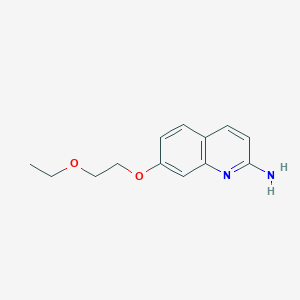

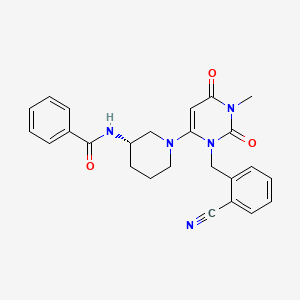
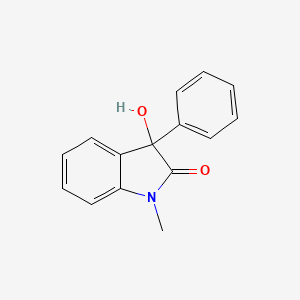
![1-[(Z)-Ethylideneamino]-2,4,6-triphenylpyridin-1-ium tetrafluoroboranuide](/img/structure/B14117772.png)
